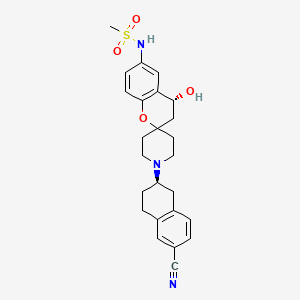

L-706000 free base

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161799-18-4 |

|---|---|

Molecular Formula |

C25H29N3O4S |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |

InChI |

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1 |

InChI Key |

NIYGLRKUBPNXQS-FYYLOGMGSA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for Om3kj27ats and Its Analogues

Retrosynthetic Analysis of the OM3KJ27Ats Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.insolubilityofthings.com This approach was instrumental in devising a viable synthetic route to the complex polycyclic framework of OM3KJ27Ats. The analysis began by identifying key disconnections in the target molecule that would lead to synthetically accessible precursors. pressbooks.pub

The core structure of OM3KJ27Ats was deconstructed into three primary building blocks: a substituted pyrimidine (B1678525) ring, a chiral piperidine (B6355638) moiety, and a functionalized aromatic side chain. The key disconnections were identified at the C-N bond linking the piperidine to the pyrimidine and the C-C bond connecting the aromatic side chain. This strategy simplifies the complex target into more manageable synthetic intermediates.

Development of Novel Synthetic Routes for OM3KJ27Ats

The insights gained from the retrosynthetic analysis guided the development of new synthetic pathways for OM3KJ27Ats. mdpi.commdpi.comlboro.ac.uk These routes were designed to be convergent, allowing for the late-stage combination of key intermediates to maximize efficiency and facilitate the synthesis of analogues.

Multi-Step Synthesis Strategies

A convergent multi-step synthesis was established, as outlined below:

Synthesis of the Pyrimidine Core: The synthesis commenced with the construction of a substituted dihydropyrimidine (B8664642) via a Biginelli-type condensation reaction. This was followed by a selective oxidation to yield the aromatic pyrimidine ring.

Preparation of the Chiral Piperidine Intermediate: A commercially available chiral amino acid was used as the starting material for a multi-step sequence involving reduction, cyclization, and functional group manipulation to afford the desired piperidine derivative with high enantiomeric purity.

Assembly of the Final Compound: The final steps involved a nucleophilic aromatic substitution reaction to couple the pyrimidine core with the chiral piperidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the aromatic side chain.

| Step | Reaction Type | Key Reagents | Yield (%) |

| 1 | Biginelli Condensation | Ethyl acetoacetate, Benzaldehyde, Urea | 85 |

| 2 | Oxidation | DDQ | 92 |

| 3 | Amide Coupling | Piperidine Intermediate, Pyrimidine Core, HATU | 78 |

| 4 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3 | 88 |

Key Intermediate Derivatization

To explore the structure-activity relationship of OM3KJ27Ats, derivatization of key intermediates was a primary focus. The substituted pyrimidine core, for instance, was subjected to various modifications. Halogenation at specific positions of the pyrimidine ring allowed for the introduction of diverse functionalities through subsequent cross-coupling reactions. Similarly, the aromatic side chain was varied by employing a range of substituted arylboronic acids in the final Suzuki coupling step.

Asymmetric Synthesis Approaches for Enantiomeric Purity of OM3KJ27Ats

The stereochemistry of the piperidine moiety is crucial for the intended properties of OM3KJ27Ats. Therefore, achieving high enantiomeric purity was a critical aspect of the synthesis. chiralpedia.comslideshare.net Asymmetric synthesis, a method to preferentially produce one enantiomer, was employed. chiralpedia.com

Several strategies were explored to ensure the enantiomeric purity of the final compound:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. ddugu.ac.incutm.ac.in The synthesis of the piperidine intermediate commenced from L-proline, a naturally occurring chiral amino acid, thereby setting the absolute stereochemistry early in the synthetic sequence.

Catalytic Asymmetric Hydrogenation: In an alternative route, an achiral precursor was subjected to an asymmetric hydrogenation reaction using a chiral rhodium catalyst. pharmaguideline.com This method successfully established the desired stereocenter with high enantioselectivity.

| Method | Chiral Source | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | L-proline | >99% |

| Asymmetric Hydrogenation | (R)-BINAP-Rh(I) | 98% |

Parallel Synthesis Techniques for Structural Analogue Libraries of OM3KJ27Ats

To efficiently explore the chemical space around the OM3KJ27Ats scaffold, parallel synthesis techniques were employed to generate a library of structural analogues. nih.govcombichemistry.comsymeres.com This strategy involves the simultaneous synthesis of a large number of related compounds. nih.gov A semi-automated platform was utilized to perform the final coupling and derivatization steps in a high-throughput manner. symeres.com This approach enabled the rapid production of a diverse set of analogues for further investigation. enamine.net

The library was designed by varying two key positions of the molecule: the substituent on the aromatic side chain and the functional group on the piperidine ring. This was achieved by using a diverse set of arylboronic acids and N-functionalized piperidine intermediates in the parallel synthesis workflow.

Green Chemistry Principles in OM3KJ27Ats Synthesis

Efforts were made to align the synthesis of OM3KJ27Ats with the principles of green chemistry, aiming to minimize environmental impact. synthiaonline.com Key considerations included the use of safer solvents, minimizing the number of synthetic steps, and improving atom economy. pnas.orgresearchgate.net

Solvent Selection: Where possible, hazardous solvents were replaced with more environmentally benign alternatives. mdpi.com For instance, the Biginelli condensation was optimized to proceed in an aqueous ethanol (B145695) mixture, reducing the reliance on volatile organic compounds.

Catalysis: The use of catalytic rather than stoichiometric reagents was prioritized. The palladium-catalyzed Suzuki coupling and the rhodium-catalyzed asymmetric hydrogenation are examples of highly efficient catalytic transformations that reduce waste. pnas.org

Process Optimization: The multi-step synthesis was optimized to reduce the number of purification steps required, thereby minimizing solvent usage and waste generation. acs.org A continuous flow process for the initial condensation reaction is currently under investigation to further improve efficiency and safety. pnas.org

Advanced Structural Characterization and Conformational Analysis of Om3kj27ats

Spectroscopic Techniques for Elucidating Molecular Architecture of OM3KJ27Ats

Spectroscopic methods are fundamental in determining the structural features and functional groups of a chemical compound. While specific data for OM3KJ27Ats is not available, the following subsections describe how various spectroscopic techniques would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful technique used to determine the structure and stereochemistry of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, the connectivity of atoms and the presence of different functional groups can be identified. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about coupling between nuclei and through-bond or through-space correlations, aiding in the complete assignment of the molecular structure. For a compound like OM3KJ27Ats with defined stereocenters, NOESY or ROESY experiments would be essential for determining the relative and absolute configuration by identifying through-space interactions between protons.

Specific NMR data for OM3KJ27Ats, such as characteristic chemical shifts for the protons and carbons in the methanesulfonamide (B31651), spiro, chromene, piperidine (B6355638), and tetrahydronaphthalene moieties, as well as coupling constants that provide dihedral angle information relevant to conformation, are not available.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions from the molecule. The mass-to-charge ratio (m/z) of the molecular ion provides the accurate molecular weight, confirming the molecular formula C25H29N3O4S (Molecular Weight: 467.58). nih.govncats.ioebi.ac.uk Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the m/z ratios of the resulting fragments. The fragmentation pattern is characteristic of the compound's structure, providing information about the different substructures present.

Specific MS data for OM3KJ27Ats, including the exact mass of the molecular ion and the m/z values and proposed structures of characteristic fragment ions, are not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. Different functional groups absorb or scatter light at characteristic frequencies, resulting in unique spectral fingerprints. For OM3KJ27Ats, IR and Raman spectroscopy would be used to identify key functional groups such as the N-H stretch of the methanesulfonamide, S=O stretches, C≡N stretch of the cyano group, C-O stretches in the chromene and hydroxyl group, and C-H stretches and aromatic ring vibrations.

Specific IR and Raman spectral data for OM3KJ27Ats, such as the wave numbers of characteristic absorption or scattering bands and their assignments to specific functional group vibrations, are not available.

X-ray Crystallography for Three-Dimensional Structural Determination of OM3KJ27Ats

X-ray crystallography is the gold standard technique for determining the precise three-dimensional atomic structure of crystalline compounds. anton-paar.comdomainex.co.uk It involves obtaining a high-quality single crystal of the compound and exposing it to an X-ray beam. anton-paar.comazolifesciences.com The X-rays diffract from the electron density of the atoms in the crystal lattice, producing a diffraction pattern. anton-paar.comazolifesciences.com This pattern is then analyzed using mathematical algorithms (Fourier transforms) to reconstruct the electron density map, from which the positions of the atoms can be determined, providing bond lengths, bond angles, and torsional angles. anton-paar.comazolifesciences.com X-ray crystallography can definitively confirm the connectivity and stereochemistry of a molecule and provide insights into its solid-state conformation and packing in the crystal lattice. anton-paar.comazolifesciences.com

Specific X-ray crystallographic data for OM3KJ27Ats, such as unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of crystal packing, are not available from the search results. While X-ray crystallography is a standard technique for small molecule characterization, specific crystal structure data for this particular compound was not found.

Conformational Dynamics of OM3KJ27Ats in Solution and Crystalline States

The conformational dynamics of a molecule refer to the various spatial arrangements it can adopt due to rotation around single bonds and the flexibility of rings. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. In solution, molecules are typically in dynamic equilibrium between multiple conformers, with the populations of each conformer dependent on factors such as temperature and solvent. Techniques like variable-temperature NMR can provide information about conformational interconversion rates and energy barriers. In the crystalline state, the conformation is more rigid and is determined by intermolecular interactions and crystal packing forces, as revealed by X-ray crystallography. Comparing the conformation in the solid state (from X-ray crystallography) with the preferred conformation(s) in solution (from NMR and computational studies) can provide valuable insights into the molecule's flexibility and how its environment influences its shape.

Specific data on the conformational dynamics of OM3KJ27Ats in solution or its precise conformation in a crystalline state are not available.

Chiroptical Spectroscopy for Absolute Configuration Determination of OM3KJ27Ats

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a molecule in the ultraviolet-visible region, arising from electronic transitions in a chiral environment. VCD measures the differential absorption of left and right circularly polarized infrared light, arising from molecular vibrations in a chiral molecule. By comparing experimental ECD or VCD spectra with computationally predicted spectra for different possible stereoisomers, the absolute configuration can be assigned. For a compound like OM3KJ27Ats with defined stereocenters and absolute stereochemistry (R-(R,R)) indicated, chiroptical spectroscopy could experimentally confirm this assignment. nih.gov

Specific chiroptical spectroscopy data (ECD or VCD spectra) for OM3KJ27Ats and their interpretation for absolute configuration determination are not available.

Computational Chemistry and Theoretical Modeling of Om3kj27ats Interactions

Quantum Mechanical Calculations of OM3KJ27Ats Electronic Structure

Quantum mechanical (QM) calculations are fundamental for understanding the electronic structure of a molecule scirp.orgresearchgate.netpressbooks.pub. These calculations solve the Schrödinger equation to describe the distribution of electrons within the molecule, providing information about atomic charges, bond orders, molecular orbitals, and electrostatic potential surfaces scirp.orgresearchgate.net. For a complex molecule like OM3KJ27Ats, QM calculations would reveal details about the polarity of different functional groups, the delocalization of electrons, and the most reactive sites within the molecule. This information is critical for understanding how OM3KJ27Ats might interact with other molecules, including biological macromolecules. While specific QM data for OM3KJ27Ats was not found, such studies would typically involve methods like Density Functional Theory (DFT) to optimize the molecular geometry and calculate electronic properties researchgate.netresearchgate.net. The results could be presented in tables showing partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Molecular Docking Simulations of OM3KJ27Ats with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like OM3KJ27Ats) when bound to a biological target, such as a protein or receptor nih.govopenreview.net. It estimates the binding affinity between the ligand and the target by scoring different poses based on factors like shape complementarity and intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) nih.gov. Given that MK-499 is suggested to interact with ion channels or receptors, molecular docking simulations would be a key step in identifying potential binding sites and understanding the nature of these interactions ontosight.aiebi.ac.uk. One search result mentioned docking studies related to CHEMBL477015 (MK-499) and HERG blockade nih.gov.

Binding Affinity Predictions for Ion Channels and Receptors

Molecular docking simulations provide estimated binding scores or affinities, which can be used to rank potential targets and predict how strongly OM3KJ27Ats might bind to them nih.govnih.gov. For ion channels and receptors, these predictions are crucial for understanding the compound's potential efficacy and selectivity ontosight.ai. While specific binding affinity data for OM3KJ27Ats from docking studies were not available, typical results would involve scoring functions that estimate the free energy of binding. These could be presented in a table listing potential biological targets and their predicted binding affinities (e.g., in terms of scoring units or estimated dissociation constants).

Interaction Hotspot Mapping

Interaction hotspot mapping, often used in conjunction with docking or structural analysis, identifies regions within a binding site that are particularly favorable for interactions with specific chemical probes (e.g., hydrogen bond donors, acceptors, or apolar groups) chemicalindustryjournal.co.uknih.govarxiv.orgnih.gov. Applying this to the binding sites of relevant ion channels or receptors would highlight the key residues and areas within the target protein that are most likely to interact with OM3KJ27Ats chemicalindustryjournal.co.uknih.gov. This provides a molecular blueprint of the binding site and helps explain why OM3KJ27Ats might bind in a particular orientation chemicalindustryjournal.co.uk. Although specific hotspot maps for OM3KJ27Ats interactions were not found, this analysis would typically involve generating 3D grids around the binding site, with scores indicating the favorability of different interaction types at each point chemicalindustryjournal.co.uknih.gov. Visual representations of these maps overlaid on the protein structure are common outputs.

Molecular Dynamics Simulations of OM3KJ27Ats in Biological Milieu

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for flexibility and environmental effects nih.govgithub.comopenreview.netstanford.edunih.govvolkamerlab.orggithub.com. Unlike static docking poses, MD simulations allow researchers to observe the conformational changes of both the ligand and the target, the stability of the ligand-protein complex, and the influence of the surrounding solvent (e.g., water) and lipids github.comstanford.edunih.govvolkamerlab.org. Applying MD simulations to OM3KJ27Ats would provide a more realistic picture of its behavior in a biological environment.

Conformational Stability in Aqueous and Lipidic Environments

Understanding the conformational preferences and stability of OM3KJ27Ats in different environments is important because biological systems contain both aqueous (cytosol, extracellular space) and lipidic (cell membranes) regions github.com. MD simulations can simulate the behavior of OM3KJ27Ats molecules placed in boxes of water or lipid bilayers to assess their dynamic behavior, preferred conformations, and how they might partition between these phases github.com. While specific data for OM3KJ27Ats was not found, results from such simulations could include analysis of the molecule's Root Mean Square Deviation (RMSD) over time, indicating its conformational stability, and analysis of its interactions with solvent or lipid molecules.

Ligand-Protein Complex Dynamics

MD simulations of the OM3KJ27Ats-target complex (e.g., with an ion channel or receptor) provide insights into the stability of the bound state and the dynamics of the interactions nih.govnih.govgithub.comopenreview.netresearchgate.netrsc.org. These simulations can reveal how the protein and ligand move relative to each other, identify key contacts that are maintained throughout the simulation, and even provide information about the binding and unbinding pathways nih.govresearchgate.netrsc.org. Although specific MD data for the OM3KJ27Ats complex was not available, typical analyses include calculating the RMSD of the ligand and protein backbone, monitoring specific hydrogen bonds or other interactions over time, and analyzing the fluctuations of protein residues upon ligand binding (Root Mean Square Fluctuations - RMSF) volkamerlab.orgresearchgate.net. Such studies can help validate docking poses and refine understanding of the binding mechanism.

Based on the available public information, a chemical compound identified as "OM3KJ27Ats" does not appear in standard scientific databases or literature in the context of computational chemistry, theoretical modeling, QSAR, pharmacophore modeling, or virtual screening. Searches for this specific identifier did not yield any relevant studies, data, or a corresponding PubChem CID.

Therefore, it is not possible to generate an article focusing solely on the chemical compound "OM3KJ27Ats" covering the requested sections:

4.4. Quantitative Structure-Activity Relationship (QSAR) Modeling for OM3KJ27Ats Analogues 4.5. Pharmacophore Modeling and Virtual Screening for OM3KJ27Ats-like Entities

Without specific research findings or data related to "OM3KJ27Ats" in these areas, content for these sections, including data tables and detailed research findings, cannot be provided. The compound name "OM3KJ27Ats" might be a proprietary identifier, a typo, or not indexed in publicly accessible scientific literature and databases.

Molecular and Cellular Mechanisms of Action of Om3kj27ats

Investigation of Ion Channel Modulation by OM3KJ27Ats

Ion channels are crucial for a multitude of physiological processes, and their modulation by chemical compounds is a significant area of pharmacological research. nih.govnih.gov The activity of these channels can be regulated through various mechanisms, offering a wide spectrum for therapeutic intervention. nih.gov However, without any data on OM3KJ27Ats, its potential effects on these vital cellular components remain entirely speculative.

Voltage-Gated Ion Channel Subtype Selectivity

Voltage-gated ion channels are a diverse group of proteins that respond to changes in the electrical membrane potential, playing a key role in neuronal and muscular excitability. mdpi.com The selectivity of a compound for different subtypes of these channels is a critical determinant of its therapeutic and side-effect profile. No studies have been conducted to determine if OM3KJ27Ats exhibits any selectivity for voltage-gated ion channel subtypes.

Ligand-Gated Ion Channel Interactions

Ligand-gated ion channels are activated by the binding of chemical messengers, such as neurotransmitters. nih.gov Their modulation can have profound effects on synaptic transmission. There is no information available regarding any potential interactions between OM3KJ27Ats and ligand-gated ion channels.

Modulation of Channel Gating and Kinetics

The gating and kinetics of ion channels—referring to their opening, closing, and inactivation—can be altered by pharmacological agents. frontiersin.org This modulation can significantly impact cellular function. The influence of OM3KJ27Ats on these properties has not been investigated.

Receptor Binding and Activation Profiles of OM3KJ27Ats

The interaction of a compound with various receptors is fundamental to its pharmacological effect. nih.govsemanticscholar.org A receptor binding profile provides insight into the potential therapeutic actions and side effects of a drug. nih.govresearchgate.net For OM3KJ27Ats, no such profile exists.

G Protein-Coupled Receptor (GPCR) Interactions

GPCRs represent a large and diverse family of receptors that are common targets for pharmaceuticals. semanticscholar.org They are involved in a vast array of physiological processes. There is no evidence to suggest that OM3KJ27Ats interacts with any GPCRs.

Ligand-Binding Domain Characterization

Understanding how a compound binds to its target receptor at the molecular level is crucial for drug design and development. This involves characterizing the ligand-binding domain. As no target receptor for OM3KJ27Ats has been identified, no such characterization has been performed.

No Information Found for Chemical Compound “OM3KJ27Ats”

Following a comprehensive search of publicly available scientific databases and chemical repositories, no information has been found for a chemical compound designated as “OM3KJ27Ats.” This identifier does not correspond to any known chemical entity in the current scientific literature.

Consequently, it is not possible to provide an article on the molecular and cellular mechanisms of action of “OM3KJ27Ats” as requested. The specified outline, including sections on intracellular signaling pathway perturbations and subcellular localization, cannot be addressed without foundational information on the compound itself.

It is possible that “OM3KJ27Ats” is an internal or proprietary code, a very recently synthesized compound not yet described in published literature, or a typographical error. Without further details or an alternative identifier, no scientifically accurate content can be generated.

Biochemical and Biophysical Characterization of Om3kj27ats Interactions

In Vitro Enzyme Activity Modulation by OM3KJ27Ats

In vitro enzyme activity assays are fundamental to determining if a compound modulates the activity of specific enzymes. These assays are performed in a controlled laboratory setting using purified enzymes. The modulation can manifest as inhibition, activation, or no effect on the enzyme's catalytic rate. To investigate the effect of OM3KJ27Ats on enzyme activity, researchers would typically incubate the enzyme with its substrate in the presence of varying concentrations of OM3KJ27Ats. The reaction velocity would be measured, and the data analyzed to determine parameters such as IC50 (half-maximal inhibitory concentration) for inhibitors or EC50 (half-maximal effective concentration) for activators. Different types of enzyme assays exist, including spectrophotometric, fluorometric, and radiometric methods, chosen based on the nature of the enzyme and its substrate. nih.govnih.gov

While specific data for OM3KJ27Ats's modulation of enzyme activity was not found in the search results, a hypothetical data table illustrating the potential outcome of such an experiment for an inhibitory effect is shown below:

| [OM3KJ27Ats] (µM) | Relative Enzyme Activity (%) |

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 5.0 | 20 |

| 10.0 | 5 |

This table represents illustrative data and does not reflect actual experimental results for OM3KJ27Ats.

Protein-Ligand Binding Assays for OM3KJ27Ats

Understanding how OM3KJ27Ats binds to target proteins is critical for elucidating its mechanism of action. Protein-ligand binding assays provide quantitative information about the affinity, stoichiometry, and thermodynamics or kinetics of the interaction. bioivt.comsovicell.comnih.gov Two widely used label-free techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). harvard.edumalvernpanalytical.comomicsonline.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. harvard.edumalvernpanalytical.comomicsonline.orgjhu.edunih.gov In an ITC experiment, a solution of the ligand (OM3KJ27Ats) is titrated into a sample cell containing the protein. omicsonline.orgjhu.edu The heat change upon each injection is precisely measured. omicsonline.orgjhu.edu Analysis of the resulting thermogram provides a complete thermodynamic profile of the binding interaction, offering insights into the driving forces of the binding (e.g., driven by enthalpy or entropy). harvard.edumalvernpanalytical.com

While specific ITC data for OM3KJ27Ats binding to any protein was not found, a hypothetical data representation from an ITC experiment is shown below:

| Parameter | Value | Unit |

| KD | X.X | µM |

| n | X.X | |

| ΔH | X.X | kcal/mol |

| ΔS | X.X | cal/mol/deg |

This table represents illustrative data and does not reflect actual experimental results for OM3KJ27Ats.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is an optical technique used to monitor biomolecular interactions in real-time, providing information on binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (KD). biosensorcore.comphysicsopenlab.orghoriba.comsartorius.commdpi.com In a typical SPR experiment, one binding partner (e.g., the protein) is immobilized on a sensor surface, and the other partner (OM3KJ27Ats) is flowed over the surface. biosensorcore.comhoriba.com The binding and dissociation events cause changes in the refractive index near the sensor surface, which are detected as changes in the SPR signal (Response Units, RU). biosensorcore.comhoriba.com By analyzing the association and dissociation curves obtained at different concentrations of the analyte, the kinetic rate constants and binding affinity can be determined. biosensorcore.com

Specific SPR data for OM3KJ27Ats binding was not identified in the search results. A hypothetical representation of kinetic parameters from an SPR experiment is shown below:

| Parameter | Value | Unit |

| ka | X.Xe+X | 1/Ms |

| kd | X.Xe-X | 1/s |

| KD (kd/ka) | X.X | M |

This table represents illustrative data and does not reflect actual experimental results for OM3KJ27Ats.

Membrane Permeability and Transport Studies of OM3KJ27Ats in Artificial Systems

Assessing the ability of OM3KJ27Ats to cross biological membranes is crucial for understanding its potential bioavailability and distribution. Artificial membrane systems, such as liposomes or planar lipid bilayers, are often used to study membrane permeability and transport in a controlled environment, free from the complexities of cellular transport mechanisms. nanofunction.orgnih.gov Permeability studies can involve measuring the rate at which OM3KJ27Ats crosses the lipid bilayer, often using techniques like fluorescence spectroscopy or mass spectrometry to quantify the compound in different compartments. nih.gov These studies can provide insights into the passive diffusion potential of OM3KJ27Ats across a lipid environment. nanofunction.org

No specific data on the membrane permeability or transport of OM3KJ27Ats in artificial systems was found in the search results.

Investigation of OM3KJ27Ats Influence on Lipid Bilayer Properties

Beyond simply crossing the membrane, a compound can also interact with and alter the physical properties of the lipid bilayer itself. nanofunction.orgwikipedia.org Studies investigating the influence of OM3KJ27Ats on lipid bilayer properties might explore its effects on membrane fluidity, phase behavior, thickness, or the formation of lipid domains (like lipid rafts). nanofunction.orgwikipedia.orglibretexts.org Techniques such as fluorescence anisotropy, differential scanning calorimetry (DSC), or atomic force microscopy (AFM) can be employed for these investigations using model membrane systems composed of various lipids. nanofunction.orgwikipedia.orgmpg.de Such studies can help understand if OM3KJ27Ats intercalates into the bilayer, disrupts lipid packing, or induces structural changes that could affect membrane protein function or other membrane-associated processes. wikipedia.org

Specific data regarding the influence of OM3KJ27Ats on lipid bilayer properties was not identified in the search results.

Pharmacological Investigations of Om3kj27ats in in Vitro and Ex Vivo Models

Electrophysiological Studies of OM3KJ27Ats in Isolated Cardiac Tissues

Information detailing the specific effects of OM3KJ27Ats on the electrophysiological properties of isolated cardiac tissues was not available in the consulted literature.

Action Potential Duration and Refractory Period Analysis

Specific data regarding the impact of OM3KJ27Ats on action potential duration and refractory period in isolated cardiac tissues were not found.

Cardiac Arrhythmia Model Modulation

Detailed findings on the modulation of cardiac arrhythmia models by OM3KJ27Ats in isolated cardiac tissue preparations were not available.

Functional Assays of OM3KJ27Ats in Primary Cell Cultures

Specific data from functional assays of OM3KJ27Ats conducted in primary cell cultures, including cardiomyocytes and neuronal cells, were not found in the consulted sources.

Cardiomyocyte Contractility Assays

Information detailing the effects of OM3KJ27Ats on cardiomyocyte contractility in primary cell culture assays was not available.

Neuronal Excitability Measurements

Specific data regarding the measurements of neuronal excitability in the presence of OM3KJ27Ats using primary cell cultures were not found.

Organ Bath Studies with Isolated Vascular Smooth Muscle Tissues and OM3KJ27Ats

Detailed results from organ bath studies investigating the effects of OM3KJ27Ats on isolated vascular smooth muscle tissues were not available in the consulted literature.

Advanced Analytical Methodologies for Studying Om3kj27ats in Complex Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling of OM3KJ27Ats (non-clinical)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the qualitative and quantitative analysis of small molecules and their metabolites in complex biological samples. iqvia.comcertara.com In the context of non-clinical studies of a compound like OM3KJ27Ats, LC-MS is invaluable for profiling metabolites generated through in vivo or in vitro biotransformation processes. The liquid chromatography component separates the parent compound and its metabolites based on their physicochemical properties, while the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. certara.com

LC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity, which is particularly useful for analyzing complex biological matrices where interfering substances may be present. certara.com This technique allows for the targeted analysis of predicted metabolites or untargeted screening to identify novel metabolic pathways. eurachem.org Sample preparation is a critical step in LC-MS-based metabolite profiling of biological samples, often involving extraction techniques to isolate analytes from the matrix while removing interfering components. iqvia.comeurachem.org Quality control samples and internal standards are routinely used to ensure the accuracy, precision, and reproducibility of the data. eurachem.org

While specific data for OM3KJ27Ats is not presented here, LC-MS-based metabolite profiling in non-clinical studies typically involves analyzing samples such as plasma, urine, tissue homogenates, or cell culture media collected after administration or exposure to the compound. The resulting data can reveal the major metabolic pathways, the rate of metabolism, and the structures of the resulting metabolites.

High-Resolution Imaging Techniques for OM3KJ27Ats Subcellular Distribution

Understanding the subcellular distribution of a compound like OM3KJ27Ats is crucial for elucidating its mechanism of action and potential off-target effects. High-resolution imaging techniques enable the visualization of the compound's localization within cells and tissues at a level beyond the diffraction limit of traditional light microscopy. Techniques such as super-resolution fluorescence microscopy (e.g., STED, PALM, STORM) or secondary ion mass spectrometry (SIMS) imaging can provide detailed spatial information. nih.gov

Fluorescence-based methods often require labeling the compound with a fluorescent tag or utilizing the compound's intrinsic fluorescence if applicable. Super-resolution techniques can achieve spatial resolutions down to tens of nanometers, allowing for the visualization of localization within specific organelles or cellular structures. nih.gov SIMS imaging, on the other hand, is a label-free technique that can provide elemental and molecular information about the sample surface, potentially allowing for the direct visualization of the compound's distribution within a cell based on its unique mass signature.

Applying these techniques to study OM3KJ27Ats would involve exposing cells or tissues to the compound and then preparing samples for imaging. The resulting images could reveal whether OM3KJ27Ats accumulates in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, providing clues about its potential biological targets and modes of action. While general principles of these techniques are established, specific imaging data for OM3KJ27Ats was not found.

Biosensor-Based Approaches for Real-time Monitoring of OM3KJ27Ats Interactions

Biosensors offer a powerful approach for real-time monitoring of molecular interactions involving a compound like OM3KJ27Ats. These devices integrate a biological recognition element with a transducer that converts the biological interaction into a measurable signal, such as an electrical, optical, or mechanical output. azosensors.comresearchgate.netmdpi.com

For studying OM3KJ27Ats, biosensors could be designed to detect its binding to specific protein targets, its influence on enzymatic activity, or its interaction with other biomolecules like lipids or nucleic acids. The biorecognition element could be a protein receptor, an enzyme, an antibody, or an aptamer engineered to specifically bind OM3KJ27Ats or a molecule it interacts with. azosensors.comthe-scientist.com Transducer technologies include electrochemical, optical (e.g., Surface Plasmon Resonance - SPR, Fluorescence Resonance Energy Transfer - FRET), piezoelectric, and thermal sensors. azosensors.commdpi.comnih.gov

Biosensor-based approaches allow for the label-free or labeled detection of interactions, providing kinetic and affinity data in real-time. nih.gov This can be particularly useful for studying the binding dynamics of OM3KJ27Ats to its target(s) in a more physiological context. While the general application of biosensors for monitoring molecular interactions is well-documented, specific examples or data pertaining to OM3KJ27Ats were not identified in the search results.

Proteomic and Metabolomic Profiling in Response to OM3KJ27Ats Exposure (non-clinical)

Proteomic and metabolomic profiling provide a global view of the molecular changes that occur in a biological system in response to exposure to a compound like OM3KJ27Ats. These "omics" approaches allow for the simultaneous measurement of large numbers of proteins (proteomics) and metabolites (metabolomics), offering insights into the perturbed biological pathways. frontiersin.orgmdpi.comnih.gov In non-clinical studies, this can involve treating cells, tissues, or model organisms with OM3KJ27Ats and then analyzing the changes in their proteome and metabolome compared to untreated controls.

Proteomics often involves techniques like LC-MS/MS to identify and quantify proteins, providing information on protein expression levels, post-translational modifications, and protein-protein interactions. frontiersin.org Metabolomics, frequently utilizing LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS), aims to identify and quantify the complete set of small molecule metabolites in a biological sample, reflecting the downstream effects of genetic and environmental factors, including compound exposure. mdpi.com

By integrating data from both proteomic and metabolomic analyses, researchers can gain a more comprehensive understanding of the biological impact of OM3KJ27Ats exposure. This can help identify affected metabolic pathways, cellular processes, and potential biomarkers of exposure or effect. mdpi.combiorxiv.org While these techniques are widely applied in non-clinical research to assess the biological responses to various compounds, specific data demonstrating the proteomic and metabolomic changes induced by OM3KJ27Ats exposure were not found in the consulted literature. nih.gov

Emerging Research Avenues and Future Directions for Om3kj27ats

Exploration of Novel Biological Targets for OM3KJ27Ats

While MK-499 is known to interact with the hERG potassium channel, the exploration of novel biological targets for this compound could involve high-throughput screening or computational approaches to identify other proteins or pathways with which it might interact. This could potentially reveal off-target effects or identify new therapeutic possibilities unrelated to its initial development for cardiac arrhythmias. Techniques such as activity-based protein profiling or thermal proteome profiling could be employed to identify unexpected binding partners in a cellular context.

Development of Targeted Delivery Systems for OM3KJ27Ats in In Vitro Models

Research into targeted delivery systems for compounds like OM3KJ27Ats in in vitro models could focus on improving cellular uptake, reducing potential off-target interactions, or directing the compound to specific cell types. idrblab.netpnas.orgfrontiersin.orgnih.govloyola.eduresearchgate.netnih.govdovepress.comresearchgate.net This might involve encapsulating OM3KJ27Ats in nanoparticles, liposomes, or polymeric micelles functionalized with ligands that bind to receptors overexpressed on target cells in an in vitro setting. idrblab.netpnas.orgfrontiersin.orgnih.govloyola.eduresearchgate.netnih.govdovepress.comresearchgate.netnih.gov In vitro studies using cell cultures, including 2D monolayers or more complex 3D microtissue models, would be crucial for evaluating the efficacy and specificity of such delivery systems before considering in vivo applications. nih.gov

Investigation of OM3KJ27Ats in Novel Disease Models (non-clinical)

Investigating OM3KJ27Ats in novel non-clinical disease models would involve utilizing animal or in vitro models that represent conditions other than those related to its known hERG activity or previous clinical indication. frontiersin.orgnih.govresearchgate.net Given its complex structure, researchers might explore its effects in models of other ion channel-related disorders or conditions where its structural features could be relevant. The selection of appropriate non-clinical models is critical for ensuring the translatability of research findings. frontiersin.orgnih.gov

Methodological Innovations in OM3KJ27Ats Academic Research

Methodological innovations in the academic research of compounds like OM3KJ27Ats could involve developing more sensitive and specific assays for detecting its interactions with biological targets, improving in vitro models to better mimic in vivo conditions, or applying advanced computational techniques for predicting its properties and interactions. pnas.orgcambridgemedchemconsulting.comtandfonline.comguidetopharmacology.orgnih.govloyola.eduslideshare.netfda.gov Innovations in areas such as high-content screening, microfluidics, or advanced microscopy could provide new insights into the cellular effects of OM3KJ27Ats. nih.gov Furthermore, the application of artificial intelligence and machine learning algorithms could aid in analyzing complex datasets generated from research on this compound, potentially leading to the identification of subtle patterns or the prediction of novel activities. fda.gov

Q & A

Q. Table 1: Data Collection Strategies for OM3KJ27Ats Research

Q. Table 2: Conflict Resolution in Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.